molecular formula C17H16Cl2N2O5 B5053419 4-(2,4-dichlorophenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide

4-(2,4-dichlorophenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide

Cat. No.: B5053419
M. Wt: 399.2 g/mol
InChI Key: FODXEOIVLZWUAS-UHFFFAOYSA-N
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Description

4-(2,4-dichlorophenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide is a synthetic organic compound characterized by its complex molecular structure. It is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

The synthesis of 4-(2,4-dichlorophenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide involves multiple steps, typically starting with the preparation of the core phenoxy and nitrophenyl components. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may involve large-scale batch reactions under controlled temperatures and pressures to ensure high yield and purity.

Chemical Reactions Analysis

4-(2,4-dichlorophenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

    Reduction: Using reducing agents such as lithium aluminum hydride, the nitro group can be reduced to an amine.

    Substitution: Halogen atoms in the compound can be substituted by nucleophiles under specific conditions, resulting in different derivatives.

Scientific Research Applications

This compound finds applications in several scientific domains:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its pharmacological properties, particularly in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Compared to other compounds with similar structures, 4-(2,4-dichlorophenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide is unique due to its specific substitution pattern and functional groups. Similar compounds include:

  • 2-(2,4-dichlorophenoxy)-1-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]propan-1-one
  • 2-(2,4-dichlorophenoxy)-1-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]propan-1-one

These compounds share some structural similarities but differ in their chemical and biological properties.

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O5/c1-25-12-5-6-14(15(10-12)21(23)24)20-17(22)3-2-8-26-16-7-4-11(18)9-13(16)19/h4-7,9-10H,2-3,8H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODXEOIVLZWUAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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